Molecular structure and stereochemistry of (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
Molecular structure and stereochemistry of (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
This guide provides a comprehensive technical overview of the molecular structure, stereochemistry, and potential applications of (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this unique scaffold in their work.
Introduction: The Significance of the Azabicyclo[3.2.1]octane Core
The 6-azabicyclo[3.2.1]octane framework is a key structural motif found in a wide array of biologically active natural products and synthetic molecules.[1] This rigid bicyclic system offers a three-dimensional arrangement of substituents that is highly sought after in medicinal chemistry for its ability to confer specific binding properties to target receptors. Notably, this scaffold is the core of tropane alkaloids, a class of compounds with significant pharmacological activities.[1] The specific stereoisomer, (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane, presents a unique combination of chirality and substitution that makes it an attractive building block for novel therapeutic agents.
Molecular Structure and Physicochemical Properties
(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane, also known by its synonym 1,3,3-TABO, is a saturated bicyclic amine.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉N | [2] |
| Molecular Weight | 153.27 g/mol | |
| CAS Number | 53460-46-1 | |
| Appearance | Colorless to brown liquid | [3] |
| Boiling Point | 95-100 °C at 22 Torr | |
| XLogP3 | 2.3 | [2] |
The lipophilicity of a compound, often estimated by its LogP value, is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties.[4] An XLogP3 of 2.3 suggests that 1,3,3-TABO has a moderate degree of lipophilicity, which is often a desirable characteristic for drug candidates, allowing for good membrane permeability without excessive accumulation in fatty tissues.[4]
Elucidation of Stereochemistry: The (1S,5R) Configuration
The stereochemical designation (1S,5R) defines the absolute configuration of the two bridgehead chiral centers of the bicyclic system. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the 'S' or 'R' configuration to each chiral center.
A definitive confirmation of the absolute stereochemistry would ideally be obtained through X-ray crystallography, a technique that provides a precise three-dimensional map of the molecule's atomic arrangement. In the absence of a published crystal structure for this specific molecule, the stereochemistry is assigned based on its synthesis from a known chiral starting material.
Caption: 2D representation of the core 6-azabicyclo[3.2.1]octane structure with numbering.
Synthetic Pathways: A Stereoselective Approach
A potential synthetic workflow is outlined below. This proposed pathway is based on established organic chemistry principles for the synthesis of similar bicyclic amines.
Caption: Proposed synthetic workflow from (1R)-(+)-Camphor.
Experimental Protocol (Hypothetical):
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Oxime Formation: (1R)-(+)-Camphor is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding camphor oxime.
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Beckmann Rearrangement: The camphor oxime is treated with a strong acid (e.g., polyphosphoric acid or sulfuric acid) to induce a Beckmann rearrangement, yielding a seven-membered lactam.
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Reduction: The resulting lactam is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether) to yield the final product, (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane.
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Purification: The crude product is purified by distillation under reduced pressure.
Spectroscopic Characterization
The structural elucidation of (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[5]
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and the presence of multiple diastereotopic protons. Key expected signals include:
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Singlets for the three methyl groups.
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A complex pattern of multiplets for the methylene and methine protons of the bicyclic core.
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A broad singlet for the N-H proton, which may be exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.[6] For the C₁₀H₁₉N formula, ten distinct carbon signals are expected, corresponding to the three methyl carbons, the five methylene and methine carbons of the bicyclic frame, and the two quaternary carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[7] The IR spectrum of (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane is expected to show characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 (broad) | N-H stretch | Secondary amine |
| 2850-2960 | C-H stretch | Alkanes (methyl and methylene groups) |
| 1450-1470 | C-H bend | Alkanes |
| 1000-1250 | C-N stretch | Amine |
Applications in Drug Discovery and Development
The 6-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and its ability to present substituents in well-defined spatial orientations. This allows for precise interactions with biological targets.
Derivatives of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane have been investigated for their potential hypotensive activity.[8] This suggests that the core structure can serve as a template for the design of novel cardiovascular drugs. The introduction of various functional groups onto the bicyclic frame can modulate the pharmacological activity, selectivity, and pharmacokinetic properties of the resulting compounds.
The development of novel therapeutics often involves the exploration of chemical space around a validated scaffold. The (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane molecule represents a valuable starting point for the synthesis of compound libraries for screening against a variety of biological targets. Its stereochemically defined structure is particularly advantageous for structure-activity relationship (SAR) studies, where the precise three-dimensional arrangement of atoms is critical for biological activity.
Conclusion
(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane is a chiral, bicyclic amine with significant potential as a building block in drug discovery. Its rigid structure, derived from a readily available natural product, provides a solid foundation for the design of novel therapeutic agents. The stereochemical purity of this compound is a key feature that allows for the development of highly specific and potent drugs. Further exploration of the chemistry and pharmacology of this and related azabicyclic systems is warranted and holds promise for the discovery of new medicines.
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